1-(Cyclopent-1-en-1-yl)-3-[(2-methylbut-3-yn-2-yl)amino]propan-1-one
Description
Properties
IUPAC Name |
1-(cyclopenten-1-yl)-3-(2-methylbut-3-yn-2-ylamino)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-4-13(2,3)14-10-9-12(15)11-7-5-6-8-11/h1,7,14H,5-6,8-10H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPSMDSDLDLIEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)NCCC(=O)C1=CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Cyclopent-1-en-1-yl)-3-[(2-methylbut-3-yn-2-yl)amino]propan-1-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the Cyclopentene Ring: This can be achieved through cyclization reactions involving suitable dienes and dienophiles under controlled conditions.
Introduction of the Propanone Group: This step may involve the use of reagents such as acetyl chloride or acetic anhydride in the presence of a base to form the propanone moiety.
Amino Substitution:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(Cyclopent-1-en-1-yl)-3-[(2-methylbut-3-yn-2-yl)amino]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.
Scientific Research Applications
1-(Cyclopent-1-en-1-yl)-3-[(2-methylbut-3-yn-2-yl)amino]propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(Cyclopent-1-en-1-yl)-3-[(2-methylbut-3-yn-2-yl)amino]propan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites, potentially inhibiting or activating specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Core Structural Features
The target compound shares a propan-1-one backbone with several derivatives documented in the evidence. Key structural comparisons include:
Key Observations :
Bioactivity Profiles
Critical Analysis :
- The target compound’s alkyne group may confer unique pharmacokinetic properties (e.g., metabolic stability) compared to sulfonated or halogenated analogs.
- Cyclopentenyl rigidity (as in ) could enhance target binding affinity but reduce solubility.
Biological Activity
1-(Cyclopent-1-en-1-yl)-3-[(2-methylbut-3-yn-2-yl)amino]propan-1-one is a synthetic organic compound notable for its unique structure and potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopentene ring, a propanone group, and an amino substituent, which contribute to its reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 219.30 g/mol.
Synthesis
The synthesis involves several steps:
- Formation of the Cyclopentene Ring : Achieved through cyclization reactions.
- Introduction of the Propanone Group : Utilizes acetyl chloride or acetic anhydride.
- Amino Substitution : Involves the introduction of the amino group to complete the structure.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The structural characteristics allow it to fit into active sites, potentially inhibiting or activating metabolic pathways.
In vitro Studies
In vitro studies have demonstrated that this compound exhibits:
- Antimicrobial Activity : Effective against various bacterial strains.
- Enzyme Inhibition : Shows promise in inhibiting enzymes involved in metabolic pathways, making it a candidate for drug development.
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Efficacy | A study demonstrated that the compound inhibited growth in Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL. |
| Enzyme Interaction | Research indicated that the compound inhibited the activity of acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases. |
Comparative Analysis
When compared to similar compounds, such as 1-(Cyclopent-1-en-1-yl)-2-methoxy-4,5-dimethylbenzene, this compound has shown enhanced biological activity due to its unique functional groups.
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Enzyme Inhibition |
| 1-(Cyclopent-1-en-1-yl)-2-methoxy-4,5-dimethylbenzene | Structure | Limited antimicrobial activity |
Q & A
Basic: What are the optimal synthetic routes and purification strategies for 1-(Cyclopent-1-en-1-yl)-3-[(2-methylbut-3-yn-2-yl)amino]propan-1-one?
Methodological Answer:
Synthesis of this compound likely involves nucleophilic substitution or condensation reactions between cyclopentenyl ketones and propargylamine derivatives. Key steps include:
- Reaction Optimization : Use catalytic bases (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) to facilitate amine-ketone coupling. Monitor reaction progress via TLC or LC-MS .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to isolate high-purity product (>95%). HPLC with UV detection (λ = 254 nm) can validate purity .
Basic: How can structural elucidation be performed for this compound?
Methodological Answer:
- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and substituent positioning. Use single-crystal diffraction (Mo-Kα radiation, 100 K) with SHELX software for refinement .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the cyclopentenyl and propargyl groups.
- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and alkyne (C≡C, ~2100 cm⁻¹) stretches .
Advanced: How does the compound’s reactivity vary under different environmental conditions (pH, temperature)?
Methodological Answer:
- Kinetic Stability Studies : Conduct accelerated degradation tests (40–80°C, pH 3–9) to assess hydrolytic stability. Monitor degradation products via LC-MS and quantify half-life using first-order kinetics .
- Photochemical Reactivity : Expose solutions to UV light (254 nm) in a photoreactor. Analyze intermediates via GC-MS and propose degradation pathways using computational tools (e.g., Gaussian for transition-state modeling) .
Advanced: What experimental designs are suitable for studying its stability in biological matrices?
Methodological Answer:
- Matrix Compatibility : Spike the compound into plasma, serum, or cell lysates. Use a randomized block design with triplicate samples to account for variability. Centrifuge (10,000 rpm, 10 min) and analyze supernatants via UPLC-QTOF-MS .
- Long-Term Stability : Store samples at -80°C, -20°C, and 4°C. Assess stability at 0, 1, 3, and 6 months using ANOVA to compare mean concentrations across storage conditions .
Advanced: How can contradictory bioactivity data from enzyme inhibition assays be resolved?
Methodological Answer:
- Dose-Response Reproducibility : Repeat assays (n = 6) using fresh compound batches. Apply nonlinear regression (GraphPad Prism) to calculate IC₅₀ values and assess inter-experiment variability .
- Interference Testing : Pre-incubate the compound with potential interferents (e.g., DTT, metal ions). Use multivariate analysis (PCA) to identify confounding factors affecting activity .
Advanced: What computational approaches predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding poses with enzymes (e.g., cytochrome P450). Validate with MD simulations (GROMACS, 100 ns) to assess binding stability .
- QSAR Modeling : Build regression models (Python/scikit-learn) correlating substituent electronegativity and steric parameters with bioactivity. Cross-validate using leave-one-out methods .
Advanced: How can environmental fate studies be designed to evaluate ecological risks?
Methodological Answer:
- Biodegradation Assays : Use OECD 301D respirometry to measure CO₂ evolution in soil/water systems. Compare half-lives under aerobic vs. anaerobic conditions .
- Trophic Transfer Analysis : Expose Daphnia magna (48-h LC₅₀) and zebrafish embryos (96-h FET) to sublethal doses. Quantify bioaccumulation via ICP-MS for heavy metal contaminants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
